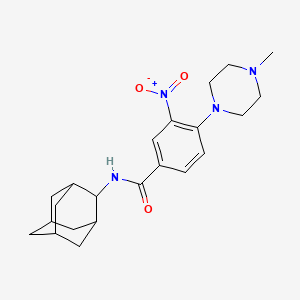![molecular formula C17H18ClN3O2S B4056859 N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B4056859.png)
N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide
Vue d'ensemble
Description
N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}nicotinamide is a useful research compound. Its molecular formula is C17H18ClN3O2S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.0808257 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity and Structural Relationships
Research into nicotinamide derivatives has explored their potential as herbicides. A study focused on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating that some compounds exhibit significant herbicidal activity against certain plant species. This research contributes to the development of new herbicides targeting monocotyledonous weeds, highlighting the structural relationships crucial for herbicidal efficacy (Chen Yu et al., 2021).
Inhibitory Effects on Drug Metabolism
Nicotinamide plays a role in oxidative metabolism studies, particularly in its interaction with microsomal mixed-function oxidase systems. Investigations have shown that nicotinamide can inhibit the metabolism of known substrates of this system, affecting the activity of enzymes like aminopyrine demethylase and aniline hydroxylase (J. Schenkman et al., 1967).
Metabolic Effects in Cancer Cells
The inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) has been studied for its effects on metabolic perturbations in human cancer cells. Using metabolomics analysis, researchers have identified significant changes in amino acid metabolism and the citric acid cycle among others, suggesting that such inhibitors can impact cancer cell metabolism and may be useful in developing therapeutic strategies (V. Tolstikov et al., 2014).
Enzyme Catalysis and Substrate Recognition
Studies on nicotinamide N-methyltransferase (NNMT) have elucidated the enzyme's role in catalyzing the N-methylation of nicotinamide and its structural basis for substrate recognition. This research offers insights into the enzyme's function in metabolic pathways and its potential as a target for cancer therapy (Yi Peng et al., 2011).
Microbial Degradation
A study on the microbial degradation of nicotinamide by Alcaligenes sp. reveals the process by which this compound is utilized as a sole source of carbon, nitrogen, and energy. This research highlights the pathways involved in the degradation of nicotinamide and its conversion into compounds like fumaric acid, contributing to our understanding of microbial metabolism of pyridinic compounds (Chunhui Hu et al., 2019).
Propriétés
IUPAC Name |
N-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)carbamothioyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2S/c1-17(2,3)11-7-12(18)14(22)13(8-11)20-16(24)21-15(23)10-5-4-6-19-9-10/h4-9,22H,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBYMIRIMXPUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)NC(=S)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxy-N-methylbenzamide](/img/structure/B4056782.png)
![N-[2-(butan-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4056787.png)

![N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B4056799.png)
![N-[4-(2,2-dichlorocyclopropyl)phenyl]-4-methylbenzamide](/img/structure/B4056814.png)

![N-[(1-adamantylamino)carbonothioyl]-2-methoxybenzamide](/img/structure/B4056824.png)
![2-acetylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4056825.png)
![1-(butan-2-yl)-3-hydroxy-4-(4-nitrophenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4056827.png)
![2-(2,6-dimethylphenoxy)-N-{[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}acetamide](/img/structure/B4056841.png)

![1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpiperidine-3-carboxamide](/img/structure/B4056863.png)
![N-(3,5-dimethylphenyl)-N'-(2-imidazo[1,2-a]pyridin-2-ylethyl)malonamide](/img/structure/B4056870.png)
